(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid
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Overview
Description
(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid is a seco-androstane derivative. It is characterized by its hexahydro-1H-indene-1,5(4H)-dione structure, substituted at the 7a position by a methyl group and at the 4 position by a 1-carboxy-1-hydroxy-4-methyl-5-oxohepta-1,3-dien-7-yl group . This compound is notable for its role in the degradation of steroid ring structures, particularly in bacterial systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid involves the hydrolysis of a carbon-carbon bond in its precursor compound, 4,5:9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate . This reaction is catalyzed by specific enzymes such as 4,5:9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate hydrolase .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid primarily undergoes hydrolysis reactions. The enzyme-catalyzed hydrolysis of this compound results in the formation of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate and 2-hydroxy-hexa-2,4-dienoate .
Common Reagents and Conditions: The hydrolysis reaction is typically catalyzed by enzymes such as 4,5:9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate hydrolase, under aqueous conditions .
Major Products: The major products of the hydrolysis reaction are 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate and 2-hydroxy-hexa-2,4-dienoate .
Scientific Research Applications
(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid is primarily used in scientific research related to the bacterial degradation of steroid ring structures. It is involved in the breakdown of steroids such as testosterone, cholesterol, and sitosterol
Mechanism of Action
The mechanism of action of (2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid involves the hydrolysis of a carbon-carbon bond in its precursor compound. This reaction is catalyzed by specific enzymes, leading to the formation of smaller, more easily metabolized compounds . The molecular targets and pathways involved in this process are primarily related to the bacterial degradation of steroid ring structures .
Comparison with Similar Compounds
Similar Compounds:
- 4,5:9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate
- 3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oate
Uniqueness: (2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid is unique due to its specific role in the bacterial degradation of steroid ring structures. Its ability to undergo enzyme-catalyzed hydrolysis to form smaller, more easily metabolized compounds distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H24O6 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid |
InChI |
InChI=1S/C19H24O6/c1-11(3-6-16(22)18(24)25)14(20)7-4-12-13-5-8-17(23)19(13,2)10-9-15(12)21/h3,6,12-13,22H,4-5,7-10H2,1-2H3,(H,24,25)/b11-3-,16-6+/t12-,13-,19-/m0/s1 |
InChI Key |
HRJXKKSJPNWKCP-PBEJIIKFSA-N |
Isomeric SMILES |
C/C(=C/C=C(\C(=O)O)/O)/C(=O)CC[C@H]1[C@@H]2CCC(=O)[C@]2(CCC1=O)C |
Canonical SMILES |
CC(=CC=C(C(=O)O)O)C(=O)CCC1C2CCC(=O)C2(CCC1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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